molecular formula C5H5NOS B101965 4-Cyano-3-tetrahydrothiophenone CAS No. 16563-14-7

4-Cyano-3-tetrahydrothiophenone

Cat. No. B101965
CAS RN: 16563-14-7
M. Wt: 127.17 g/mol
InChI Key: OHPSBDAUCJNDHP-UHFFFAOYSA-N
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Patent
US04847386

Procedure details

4-Cyano-3-oxotetrahydrothiophene (1.27 g) was dissolved in acetonitrile (15 ml) with heating and stirring. Hydroxylamine hydrochloride (0.69 g) was added to the refluxing solution and the mixture was refluxed for 11/2hour. After cooling, ether (25 ml) was added and the title compound was filtered off and air-dried. Yield 1.35 g (84%); mp 244°-246°. δ'H nmr (CDCl3 /DMSO-d6) 9.2(br s) 8.55 (d, J=4Hz) 7.85 (d, J=4Hz).
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]1[CH2:7][S:6][CH2:5][C:4]1=O)#[N:2].[ClH:9].[NH2:10]O.CCOCC>C(#N)C>[ClH:9].[NH2:10][C:4]1[C:3]([C:1]#[N:2])=[CH:7][S:6][CH:5]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
1.27 g
Type
reactant
Smiles
C(#N)C1C(CSC1)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0.69 g
Type
reactant
Smiles
Cl.NO
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 11/2hour
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the title compound was filtered off
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
Smiles
Cl.NC1=CSC=C1C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.